molecular formula C11H17NO2 B13162083 1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid

1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13162083
M. Wt: 195.26 g/mol
InChI Key: NTTPKMKDHYOXSZ-UHFFFAOYSA-N
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Description

1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H17NO2 It is a derivative of cyclohexane, featuring a cyano group and a carboxylic acid group attached to the cyclohexane ring

Preparation Methods

The synthesis of 1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: Starting with a suitable precursor, the cyclohexane ring is formed through cyclization reactions.

    Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include enzyme-catalyzed reactions and metabolic processes.

Comparison with Similar Compounds

1-Cyano-4-(propan-2-yl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

    4-(propan-2-yl)cyclohexane-1-carboxylic acid: Lacks the cyano group, leading to different reactivity and applications.

    1-Cyano-4-(methyl)cyclohexane-1-carboxylic acid: Similar structure but with a different alkyl group, affecting its chemical properties and uses.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-cyano-4-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H17NO2/c1-8(2)9-3-5-11(7-12,6-4-9)10(13)14/h8-9H,3-6H2,1-2H3,(H,13,14)

InChI Key

NTTPKMKDHYOXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(C#N)C(=O)O

Origin of Product

United States

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